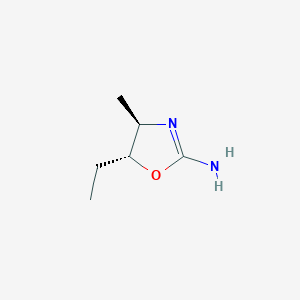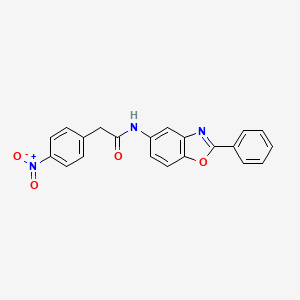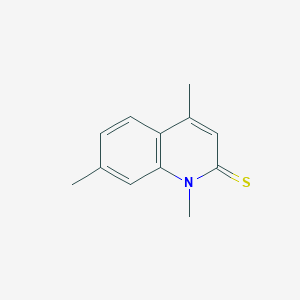
5-Isopropyl-2-styryloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-styryloxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, Mitsunobu reagent, Martin sulfurane, and diethylaminosulfur trifluoride (DAST) for the cyclization process . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropyl-2-styryloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring, often facilitated by catalysts like copper(I) or ruthenium(II).
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride.
Substitution: Copper(I) or ruthenium(II) catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
5-Isopropyl-2-styryloxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
- 5-Isopropylisoxazole-4-carboxylic acid
- 2-Styryloxazole
- 4-Carboxyisoxazole
Comparison: 5-Isopropyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(2)14-13(15(17)18)16-12(19-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18)/b9-8+ |
Clé InChI |
MYFKNRDDYPVGFB-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


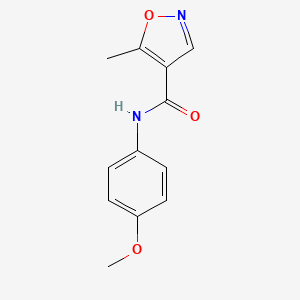
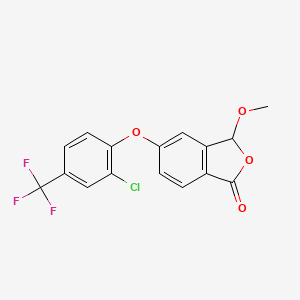
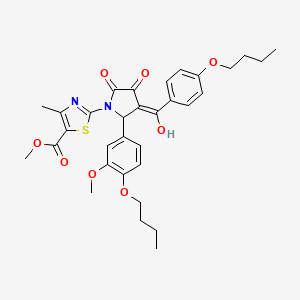
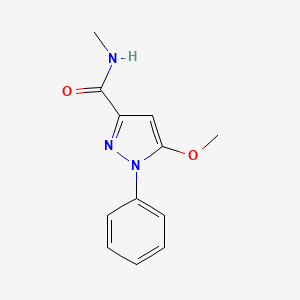
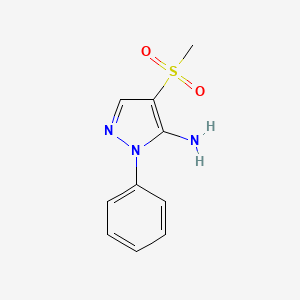
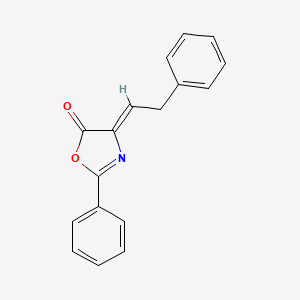
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
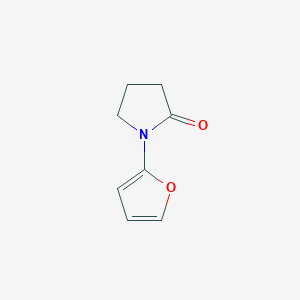
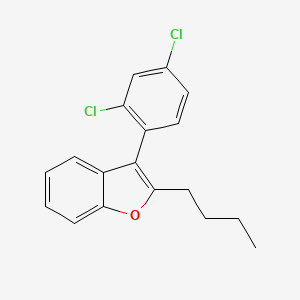
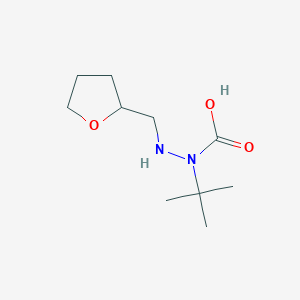
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
